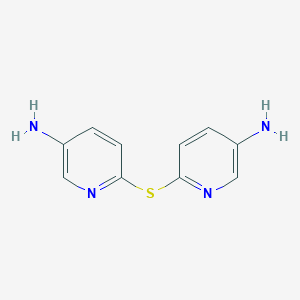
Bis(5-Aminopyridin-2-yl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(5-Aminopyridin-2-yl)sulfane: is a chemical compound with the molecular formula C10H10N4S and a molecular weight of 218.28 g/mol . It is also known by its synonyms 6,6’-Thiobis[3-pyridinamine] and 2,2’-Thiobis[5-aminopyridine] . This compound features two aminopyridine groups connected by a sulfur atom, making it a valuable building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-Aminopyridin-2-yl)sulfane typically involves the reaction of 2-chloro-5-nitropyridine with thiourea under basic conditions, followed by reduction of the nitro groups to amines . The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Bis(5-Aminopyridin-2-yl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Bis(5-Aminopyridin-2-yl)sulfane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of ligands and catalysts.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Bis(5-Aminopyridin-2-yl)sulfane involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological macromolecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Aminopyridine: A simpler analog with one aminopyridine group, used in drug discovery and as a building block in organic synthesis.
Bis(2-aminopyridin-3-yl)methane: Similar structure but with a methylene bridge instead of a sulfur atom, used in coordination chemistry and as a ligand.
Uniqueness: Bis(5-Aminopyridin-2-yl)sulfane is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom allows for additional redox chemistry and can enhance the compound’s ability to interact with biological targets.
Properties
IUPAC Name |
6-(5-aminopyridin-2-yl)sulfanylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c11-7-1-3-9(13-5-7)15-10-4-2-8(12)6-14-10/h1-6H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGESOZFMSBVCGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)SC2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-](/img/structure/B112381.png)











![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)

